molecular formula C17H21ClN4O2 B2706572 (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034252-09-8

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2706572
CAS No.: 2034252-09-8
M. Wt: 348.83
InChI Key: NCQZZZKVCHATDF-UHFFFAOYSA-N
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Description

This compound is an interesting chemical entity featuring a combination of various organic fragments. The structural complexity and the combination of different functional groups make it a focal point of study in the realms of organic chemistry and pharmacology. Its structure includes a chloropyridinyl moiety linked through an ether linkage to a piperidinyl ring, which in turn is connected to a pyrazolylmethanone core. This multi-functional nature offers unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound involves a multi-step synthetic route. One common approach might involve:

  • Nucleophilic substitution reaction where a 3-chloropyridine derivative reacts with a hydroxy-piperidine compound under basic conditions to form the 3-chloropyridin-4-yloxypiperidine intermediate.

  • This intermediate is then subjected to further reaction with a pyrazole derivative, such as 1,3,5-trimethyl-1H-pyrazol-4-ylmethanone, possibly in the presence of a coupling agent like EDC or DCC in an appropriate solvent such as dichloromethane or DMF.

Industrial Production Methods: Industrial synthesis might involve optimization of the aforementioned steps for larger scale production. Parameters such as temperature control, solvent choice, and purification techniques are fine-tuned to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound can undergo various organic reactions:

  • Oxidation: It might undergo oxidation reactions at the piperidine nitrogen or at the methylene bridge connecting the piperidine and pyrazole rings.

  • Substitution: The chloropyridinyl group can participate in further nucleophilic substitution reactions.

  • Hydrolysis: The methanone group can be susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidation might involve reagents like hydrogen peroxide or potassium permanganate.

  • Substitution reactions could use nucleophiles like amines or alkoxides.

  • Hydrolysis may require acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Major Products Formed: Depending on the reaction, major products could include oxidized derivatives, substituted pyridines, or hydrolyzed pyrazole products.

Scientific Research Applications

The versatility of "(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone" allows for a myriad of scientific applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules, especially in medicinal chemistry.

  • Biology: Studied for potential interactions with biological macromolecules due to its unique structure.

  • Medicine: Investigated for pharmacological activities, possibly acting as enzyme inhibitors or receptor antagonists.

  • Industry: Utilized in developing new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways would depend on the biological context it’s investigated in, but it could involve mechanisms like competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Compared to other similar compounds, "(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone" stands out due to its structural uniqueness and functional versatility. Some similar compounds could include:

  • Compounds with piperidine and pyrazole cores but different substituents on the pyridine ring.

  • Molecules with similar ether linkages between aromatic rings and piperidine.

In sum, this compound is a fascinating entity with significant potential for further scientific exploration and practical applications. What do you think—shall we explore more about its specific uses in medicine or how it behaves in different chemical environments?

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-11-16(12(2)21(3)20-11)17(23)22-8-5-13(6-9-22)24-15-4-7-19-10-14(15)18/h4,7,10,13H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQZZZKVCHATDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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